Cnicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroscience

Cnicin, a compound derived from the plant Blessed Thistle, has been found to significantly enhance nerve regeneration . This discovery was demonstrated in animal models and human cell cultures, where Cnicin treatment led to rapid improvements in paralysis and neuropathy symptoms .

Method of Application: In the studies, a daily dose of Cnicin was administered to mice or rats, which helped improve paralysis and neuropathy much more quickly . Compared to other compounds, Cnicin has one crucial advantage: it can be introduced into the bloodstream orally (by mouth).

Pharmacology

Method of Application: Similar to the neuroscience application, a daily dose of Cnicin was administered to mice or rats, which helped improve paralysis and neuropathy much more quickly . Cnicin can be introduced into the bloodstream orally (by mouth), making it a practical alternative to injectable treatments .

Results: The researchers demonstrated that Cnicin significantly accelerates axon (nerve fibers) growth . This accelerated growth rate can ensure that the fibers reach their original destination on time before irreparable functional deficits can occur .

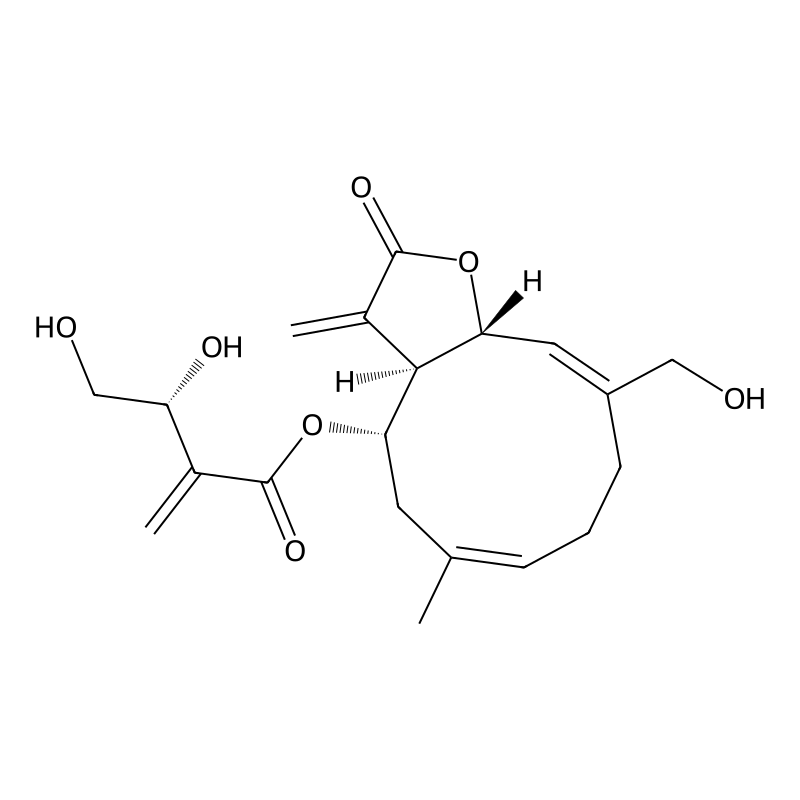

Cnicin is a sesquiterpene lactone classified under the germacranolide family of natural products. Its molecular formula is , and it is primarily derived from plants in the Centaurea genus, particularly Centaurea benedicta. This compound exhibits a complex structure characterized by a lactone ring and multiple functional groups, which contribute to its diverse biological activities and chemical reactivity .

- Oxidation: Cnicin can be oxidized to produce various derivatives, which may enhance its biological activity or alter its pharmacological properties.

- Formation of Covalent Adducts: Research indicates that cnicin can form covalent adducts with targets such as MurA, an essential enzyme in bacterial cell wall biosynthesis, thereby inhibiting bacterial growth .

- Reactivity with Biological Targets: Cnicin has been shown to interact with several biological targets, including proteins involved in inflammatory pathways and cell proliferation, leading to its antiproliferative effects .

Cnicin exhibits a range of biological activities:

- Antiparasitic Activity: It has demonstrated significant inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis.

- Anti-inflammatory Effects: Cnicin reduces inflammation by inhibiting nuclear factor kappa B (NF-kB) and inducible nitric oxide synthase (iNOS), both of which are critical mediators in inflammatory responses.

- Antitumor Properties: The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines, including primary myeloma cells .

- Nerve Regeneration: Recent studies indicate that cnicin promotes functional nerve regeneration, comparable to other known neuroprotective agents like parthenolide .

The synthesis of cnicin has been explored through various methods:

- Natural Extraction: Cnicin is primarily isolated from Centaurea benedicta using chromatographic techniques, highlighting its natural abundance in certain plant species.

- Synthetic Approaches: Synthetic routes include the Evans syn aldol reaction and the indium-promoted diastereoselective Barbier reaction. These methods allow for the construction of cnicin's complex structure while providing insights into its chemical behavior .

Cnicin's diverse biological activities make it a candidate for several applications:

- Pharmaceutical Development: Given its antiparasitic and anticancer properties, cnicin is being investigated for potential use in drug formulations targeting these diseases.

- Neuroregenerative Medicine: Its ability to promote nerve growth positions cnicin as a promising agent in therapies aimed at nerve damage recovery .

- Anti-inflammatory Treatments: Due to its anti-inflammatory effects, cnicin may be useful in developing treatments for chronic inflammatory conditions.

Studies on cnicin's interactions reveal its multifaceted nature:

- Binding Studies: Cnicin has been shown to bind covalently with specific bacterial enzymes, indicating potential as an antibacterial agent .

- Cellular Pathways: Research demonstrates that cnicin affects multiple biochemical pathways, particularly those involved in apoptosis and inflammation, suggesting its utility in treating various diseases .

Cnicin shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Class | Key Activities | Unique Features |

|---|---|---|---|

| Parthenolide | Sesquiterpene lactone | Anti-inflammatory, anticancer | Known for potent neuroprotective effects |

| Costunolide | Sesquiterpene lactone | Antitumor, anti-inflammatory | Exhibits significant cytotoxicity |

| Artemisinin | Sesquiterpene lactone | Antiparasitic | Widely used in malaria treatment |

| Lactucin | Sesquiterpene lactone | Antimicrobial | Known for its strong antibacterial effects |

Cnicin stands out due to its specific activity against Trypanosoma brucei and its dual role in promoting nerve regeneration while exhibiting anti-inflammatory properties. This combination of activities makes it particularly unique among sesquiterpene lactones.

Phytochemical Distribution in Asteraceae Family

Cnicin represents one of the most significant sesquiterpene lactones found within the Asteraceae family, characterized by its germacranolide structure and distinctive biological activities [1] [2]. This compound belongs to a diverse group of highly bioactive plant secondary metabolites that possess a fifteen-carbon backbone structure derived from farnesyl diphosphate precursors [25]. The Asteraceae family, also known as Compositae, encompasses numerous genera that synthesize sesquiterpene lactones as part of their defensive and adaptive metabolic repertoire [11].

The phytochemical distribution of cnicin within Asteraceae demonstrates remarkable taxonomic specificity, with the highest concentrations documented in species belonging to the Centaurea genus [7] [10]. Research has established that cnicin serves as a chemotaxonomic marker for certain Asteraceae tribes, particularly those within the Cynareae, where it functions as both a defensive compound and a bitter principle [16]. The compound was first isolated in 1960 from Cnicus benedictus, a Mediterranean plant traditionally used for medicinal purposes, and has since been identified in numerous other Asteraceae species [10].

Quantitative analysis across multiple Asteraceae genera reveals significant variation in cnicin content, with concentrations ranging from trace amounts to several percentage points of dry plant material [16]. The distribution pattern follows phylogenetic relationships within the family, suggesting evolutionary conservation of the biosynthetic machinery responsible for cnicin production [11]. Studies using advanced analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy have confirmed the structural consistency of cnicin across different plant sources [16].

| Table 1: Phytochemical Distribution of Cnicin in Centaurea Species | |||

|---|---|---|---|

| Species | Cnicin Content (%) | Plant Part | Reference Citation |

| --------- | ------------------- | ------------ | ------------------- |

| Centaurea diffusa | 0.81 | Aerial parts | [16] |

| Centaurea squarrosa | 0.8 | Aerial parts | [16] |

| Centaurea affinis | 0.46 | Aerial parts | [16] |

| Centaurea stoebe | 0.45 | Aerial parts | [16] |

| Centaurea derventana | 0.2 | Aerial parts | [16] |

| Centaurea nicaensis | 0.19 | Aerial parts | [16] |

| Centaurea bruguierana | 0.16 | Aerial parts | [16] |

| Centaurea calcitrapa | 0.06 | Aerial parts | [7] [16] |

| Centaurea calolepis | Main component | Extracts | [9] |

| Centaurea maculosa | Present | Leaves (0.86-3.86%) | [2] [4] |

Centaurea Genus-Specific Production Mechanisms

The Centaurea genus exhibits highly specialized production mechanisms for cnicin biosynthesis that distinguish it from other Asteraceae genera [9] [10]. Within this genus, cnicin synthesis occurs predominantly in glandular epithelial trichomes located on leaves and, to a lesser extent, in shoot tissues [16]. These specialized secretory structures serve as biosynthetic factories where the complex enzymatic machinery required for sesquiterpene lactone formation is concentrated [26].

Centaurea species demonstrate remarkable diversity in their cnicin production capabilities, with some species such as Centaurea calolepis containing cnicin as the predominant secondary metabolite [9]. The production mechanisms involve sophisticated cellular compartmentalization, where different biosynthetic steps occur in distinct subcellular locations [25]. The initial terpenoid backbone formation takes place in the cytoplasm through the mevalonate pathway, while subsequent modifications involve plastidial and endoplasmic reticulum-associated enzyme systems [19].

Molecular investigations have revealed that Centaurea species possess multiple gene copies encoding key biosynthetic enzymes, particularly germacrene A synthases, which catalyze the initial cyclization step in cnicin formation [26]. These gene duplications provide evolutionary advantages by allowing for increased metabolite production and potential subfunctionalization of enzyme activities [39]. The expression of these biosynthetic genes shows tissue-specific patterns, with highest activity observed in young, actively growing tissues where defensive compounds are most needed [26].

Research on Centaurea maculosa and Centaurea vallesiaca has demonstrated that cnicin production varies significantly between different plant organs, with leaves consistently showing the highest concentrations [4]. The compound accumulates in specialized storage cells adjacent to vascular bundles, facilitating its transport throughout the plant and its eventual release into the environment through various mechanisms [39]. This strategic localization supports the compound's proposed roles in allelopathic interactions and herbivore deterrence [4].

Ecological Variation in Secondary Metabolite Accumulation

Environmental factors exert profound influences on cnicin accumulation patterns within Asteraceae populations, with altitude representing one of the most significant determinants of secondary metabolite variation [35]. Studies conducted across altitudinal gradients have consistently demonstrated that plants growing at higher elevations produce increased concentrations of sesquiterpene lactones, including cnicin, as adaptive responses to enhanced environmental stresses [32] [35].

The relationship between altitude and secondary metabolite accumulation reflects complex interactions between multiple environmental variables, including ultraviolet-B radiation intensity, temperature fluctuations, precipitation patterns, and atmospheric pressure changes [35]. Enhanced ultraviolet-B radiation at higher altitudes triggers increased production of photoprotective compounds, with sesquiterpene lactones serving dual roles as ultraviolet screens and antioxidant molecules [32]. Temperature extremes characteristic of montane environments induce stress responses that upregulate secondary metabolite biosynthetic pathways [32].

Seasonal variation represents another critical factor influencing cnicin accumulation, with peak concentrations typically observed during periods of active growth and reproduction [15]. The temporal dynamics of cnicin production correlate with plant phenological stages, developmental requirements, and environmental stress exposure [15]. Drought conditions have been shown to significantly increase sesquiterpene lactone production as plants activate stress-defense mechanisms [33].

Soil composition and nutrient availability substantially impact cnicin biosynthesis through their effects on primary metabolism and resource allocation [15]. Plants growing in nutrient-poor soils often exhibit enhanced secondary metabolite production as they redirect resources toward defensive compounds [32]. Conversely, optimal growing conditions may result in reduced cnicin concentrations as plants prioritize growth over defense [33].

| Table 2: Ecological Factors Influencing Secondary Metabolite Accumulation in Asteraceae | |||

|---|---|---|---|

| Environmental Factor | Effect on Secondary Metabolites | Metabolite Classes Affected | Reference Citation |

| --------------------- | -------------------------------- | ---------------------------- | ------------------- |

| Altitude | Increased phenolic compounds and carotenoids with rising altitude | Phenolic compounds, carotenoids, sesquiterpene lactones | [12] [32] [35] |

| Ultraviolet-B Radiation | Enhanced production of ultraviolet-B protective compounds | Flavonoids, phenolic acids | [32] [35] |

| Temperature Extremes | Stress-induced metabolite synthesis variation | Stress metabolites, antioxidants | [32] |

| Precipitation | Influences metabolite concentration and distribution | General secondary metabolites | [32] [35] |

| Soil Conditions | Affects nutrient availability and metabolite production | Mineral-dependent metabolites | [15] [32] |

Biosynthetic Route Elucidation

Mevalonate Pathway Precursor Utilization

The biosynthetic formation of cnicin initiates through the mevalonate pathway, a fundamental metabolic route responsible for producing isoprenoid precursors in eukaryotic organisms [19] [25]. This pathway operates exclusively within the cytoplasmic compartment and serves as the primary source of farnesyl diphosphate, the immediate precursor for sesquiterpene lactone biosynthesis [36]. The mevalonate pathway begins with the condensation of two acetyl-coenzyme A molecules, catalyzed by acetyl-coenzyme A acetyltransferase, to form acetoacetyl-coenzyme A [19].

The subsequent enzymatic step involves three-hydroxy-three-methylglutaryl-coenzyme A synthase, which catalyzes the condensation of acetoacetyl-coenzyme A with another acetyl-coenzyme A molecule to produce three-hydroxy-three-methylglutaryl-coenzyme A [19]. This intermediate represents a crucial branch point in cellular metabolism, as it can be directed toward either cholesterol biosynthesis in animals or terpenoid production in plants [21]. The rate-limiting enzyme three-hydroxy-three-methylglutaryl-coenzyme A reductase then catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction to yield mevalonate [19].

Mevalonate undergoes a series of phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase, followed by decarboxylation through mevalonate diphosphate decarboxylase to produce isopentenyl diphosphate [19]. The isomerization of isopentenyl diphosphate to dimethylallyl diphosphate, catalyzed by isopentenyl diphosphate isomerase, generates the fundamental five-carbon building blocks required for terpenoid biosynthesis [25]. Farnesyl diphosphate synthase subsequently catalyzes the condensation of dimethylallyl diphosphate with two isopentenyl diphosphate molecules to form farnesyl diphosphate [36].

The regulation of mevalonate pathway flux significantly influences cnicin production levels, with feedback inhibition and transcriptional control mechanisms modulating enzyme activities [21]. Environmental stresses that increase secondary metabolite demand can upregulate mevalonate pathway gene expression, thereby enhancing precursor availability for sesquiterpene lactone biosynthesis [25]. Post-translational modifications of key enzymes provide additional regulatory mechanisms that fine-tune metabolic flux in response to cellular conditions [21].

| Table 3: Mevalonate Pathway Enzymes in Sesquiterpene Precursor Formation | ||||

|---|---|---|---|---|

| Enzyme/Step | Substrate | Product | Cellular Location | Role in Cnicin Biosynthesis |

| ------------- | ----------- | --------- | ------------------ | ---------------------------- |

| Acetyl-CoA acetyltransferase | 2 × Acetyl-CoA | Acetoacetyl-CoA | Cytoplasm | Initial carbon framework formation |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Cytoplasm | HMG-CoA intermediate formation |

| HMG-CoA reductase | HMG-CoA + NADPH | (R)-Mevalonate | Cytoplasm | Rate-limiting step, mevalonate production |

| Mevalonate kinase | Mevalonate + ATP | Mevalonate-5-phosphate | Cytoplasm | Mevalonate activation |

| Phosphomevalonate kinase | Mevalonate-5-phosphate + ATP | Mevalonate-5-diphosphate | Cytoplasm | Phosphorylation step |

| Mevalonate diphosphate decarboxylase | Mevalonate-5-diphosphate + ATP | Isopentenyl diphosphate (IPP) | Cytoplasm | IPP formation |

| Isopentenyl diphosphate isomerase | Isopentenyl diphosphate | Dimethylallyl diphosphate (DMAPP) | Cytoplasm | DMAPP formation |

| Farnesyl diphosphate synthase | DMAPP + 2 × IPP | Farnesyl diphosphate (FPP) | Cytoplasm | Sesquiterpene precursor formation |

Sesquiterpene Lactone Cyclization Enzymology

The conversion of farnesyl diphosphate to cnicin involves a complex series of cyclization reactions catalyzed by specialized terpene synthases and cytochrome P450 enzymes [23] [25]. The initial and committed step in sesquiterpene lactone biosynthesis involves germacrene A synthase, which catalyzes the cyclization of farnesyl diphosphate to produce germacrene A [36] [39]. This enzyme belongs to the terpene synthase family and possesses the characteristic aspartate-rich motifs required for diphosphate substrate binding and catalysis [26].

Germacrene A synthase demonstrates remarkable substrate specificity and produces germacrene A as the sole cyclization product, distinguishing it from multiproduct sesquiterpene synthases found in other plant species [26] [36]. The enzyme exhibits optimal activity at slightly acidic pH conditions and requires magnesium ions for catalytic function [36]. Kinetic studies have revealed that the enzyme possesses a relatively low Michaelis constant for farnesyl diphosphate, indicating high substrate affinity [36].

Following germacrene A formation, the biosynthetic pathway proceeds through germacrene A oxidase, a cytochrome P450 enzyme that catalyzes the oxidation of the isopropenyl side chain [37]. This oxidation sequence involves initial hydroxylation to form germacra-1(10),4,11(13)-trien-12-ol, followed by further oxidation through an aldehyde intermediate to yield germacra-1(10),4,11(13)-trien-12-oic acid [37]. The enzyme system demonstrates strict dependence on nicotinamide adenine dinucleotide phosphate and molecular oxygen, characteristic of cytochrome P450-mediated reactions [37].

The formation of the characteristic lactone ring structure in cnicin requires additional cytochrome P450 enzymes that catalyze hydroxylation at specific carbon positions followed by spontaneous or enzyme-mediated lactonization [18]. Costunolide synthase, designated as cytochrome P450 71BL2, catalyzes the six-alpha hydroxylation of germacrene A acid, leading to spontaneous lactonization and costunolide formation [18]. Alternative cyclization pathways involve eight-beta hydroxylation catalyzed by germacrene A acid eight-beta-hydroxylase, followed by six,seven-trans lactonization mediated by eupatolide synthase [18].

The enzymatic machinery responsible for cnicin biosynthesis demonstrates tissue-specific expression patterns, with highest activity observed in glandular trichomes and young leaf tissues [26] [39]. Developmental regulation of enzyme expression correlates with periods of active secondary metabolite accumulation and plant defensive needs [39]. Environmental stresses can modulate enzyme gene expression, providing mechanisms for adaptive responses to changing ecological conditions [25].

| Table 4: Enzymes Involved in Sesquiterpene Lactone Cyclization | |||||

|---|---|---|---|---|---|

| Enzyme | Substrate | Product | Enzyme Family | Cyclization Type | Reference Citation |

| -------- | ----------- | --------- | --------------- | ------------------ | ------------------- |

| Germacrene A synthase (GAS) | Farnesyl diphosphate (FPP) | Germacrene A | Terpene synthase | Initial cyclization | [23] [25] [26] [36] [39] |

| Germacrene A oxidase | Germacrene A | Germacrene A acid | Cytochrome P450 | Oxidation | [36] [37] |

| Costunolide synthase (CYP71BL2) | 6α-hydroxy-germacrene A acid | Costunolide | Cytochrome P450 | 6α-lactonization | [18] |

| Germacrene A acid 8β-hydroxylase (CYP71BL1) | Germacrene A acid | 8β-hydroxy-germacrene A acid | Cytochrome P450 | 8β-hydroxylation | [18] |

| Eupatolide synthase (CYP71DD6) | 8β-hydroxy-germacrene A acid | Eupatolide | Cytochrome P450 | 6,7-trans lactonization | [18] |

| Cytochrome P450 cyclases | Various sesquiterpene intermediates | Cyclized sesquiterpene lactones | Cytochrome P450 | Various cyclization patterns | [22] [23] [25] [38] |

The isolation and purification of cnicin, a bioactive sesquiterpene lactone primarily found in Cnicus benedictus and various Centaurea species, requires sophisticated extraction methodologies and advanced separation techniques. Contemporary approaches have evolved significantly from traditional solvent-based methods, incorporating innovative technologies that enhance selectivity, efficiency, and environmental sustainability while maintaining the structural integrity of this thermally sensitive compound.

Advanced Separation Techniques

Ionic Liquid-Assisted Partitioning Systems

Ionic liquid-assisted partitioning systems represent a revolutionary advancement in the selective extraction and fractionation of sesquiterpene lactones, including cnicin. These systems exploit the unique physicochemical properties of ionic liquids to achieve enhanced selectivity and extraction efficiency compared to conventional organic solvents [1] [2] [3].

The fundamental mechanism underlying ionic liquid-assisted extraction involves the formation of electron donor-acceptor complexes between the ionic liquid components and target molecules. For cnicin isolation, ethyl methyl imidazolium dibutyl phosphate [EMIM][DBP] has demonstrated exceptional performance, achieving extraction yields of up to 80.4% for proteins and 30.7% for carbohydrates when applied to plant matrix systems [2] [3]. The hydrophobic nature of the dibutyl phosphate anion creates favorable interactions with the lipophilic sesquiterpene backbone of cnicin, while the imidazolium cation provides stabilizing π-π interactions with aromatic moieties.

1-Butyl-3-methylimidazolium chloride [C4C1im]Cl has shown remarkable efficacy in phenolic compound extraction, with yields ranging from 60-85% [1] [4]. The chloride anion exhibits high hydrogen bond acceptor ability, which enhances the extraction of compounds containing hydroxyl functional groups. This property is particularly relevant for cnicin derivatives that may contain additional polar functionalities.

The extraction mechanism is significantly influenced by the alkyl chain length of the imidazolium cation. 1-Hexyl-3-methylimidazolium chloride [C6C1im]Cl demonstrates optimal performance for alkaloid extraction, achieving yields of 95-100% when operating above the critical micellar concentration threshold [1]. However, extending the alkyl chain beyond hexyl typically results in decreased extraction efficiency due to increased hydrophobic interactions that may interfere with the formation of productive ionic liquid-analyte complexes.

Cholinium hexanoate offers unique selectivity through its ability to catalyze the selective hydrolysis of acylglycerol ester bonds while preserving linear aliphatic esters [5]. This property enables the selective extraction of cnicin from plant matrices containing complex lipid compositions. Operating at 100°C under controlled hydrolysis conditions, this ionic liquid achieves extraction efficiencies of 85-95% while maintaining the structural integrity of the sesquiterpene lactone framework.

The optimization of ionic liquid-assisted partitioning requires careful consideration of several critical parameters. Concentration effects demonstrate that 40 weight percent ionic liquid solutions provide optimal extraction efficiency while maintaining practical viscosity levels for industrial applications [2] [3]. pH control is crucial, with optimal ranges between 3-4 for most ionic liquid systems, ensuring stability of both the ionic liquid and the target compound.

Two-phase partitioning can be achieved through the addition of kosmotropic salts such as potassium phosphate dibasic, enabling the separation of cnicin from co-extracted compounds. The binodal curve determination through cloud point titration methods provides the operational framework for achieving effective phase separation [2] [3].

Ultrafiltration recovery of ionic liquids represents a critical economic consideration for large-scale applications. Studies demonstrate that up to 85.7% of ionic liquid can be recovered through membrane-based separation techniques, with molecular weight cut-offs of 200-300 Da proving optimal for ionic liquid retention while allowing cnicin passage [2] [3].

Countercurrent Chromatography Optimization

Countercurrent chromatography represents a powerful liquid-liquid partition chromatography technique that offers unique advantages for sesquiterpene lactone purification, eliminating the irreversible adsorption and sample loss associated with solid support-based methods [6] [7] [8].

The selection of appropriate biphasic solvent systems constitutes the most critical parameter in countercurrent chromatography optimization for cnicin isolation. The HEMWat system (hexane-ethyl acetate-methanol-water) has proven particularly effective, with the optimal composition of 3:2:3:2 (v/v/v/v) providing partition coefficients in the ideal range of 0.4-2.5 for sesquiterpene lactones [7] [9]. This solvent system achieves separation factors greater than 1.5, ensuring adequate resolution between cnicin and structurally related compounds.

Alternative solvent compositions have been successfully employed for specific applications. Ethyl acetate:n-butanol:methanol:water (4:6:1:20, v/v/v/v) has demonstrated effectiveness for Ixeris sonchifolia sesquiterpene lactones, achieving purities exceeding 98% for target compounds [8] [10]. The increased butanol content enhances the extraction of more polar sesquiterpene derivatives while maintaining adequate selectivity for cnicin isolation.

Operational parameters require precise optimization to achieve maximum separation efficiency. Flow rates between 1.0-2.0 mL/min represent the optimal range for sesquiterpene lactone separations, providing sufficient residence time for equilibration while maintaining reasonable analysis times [7] [8]. Rotation speeds of 1000 rpm have been identified as optimal for most applications, ensuring adequate mixing and stationary phase retention without generating excessive centrifugal forces that could compromise separation efficiency.

Temperature control at 30 ± 2°C maintains the stability of thermally sensitive sesquiterpene lactones while optimizing the partition behavior. Higher temperatures may lead to degradation of the lactone functionality, while lower temperatures can result in increased solvent viscosity and reduced mass transfer rates [7] [9].

Sample loading capacity represents a critical consideration for preparative applications. Analytical-scale separations typically accommodate 100-150 mg of crude extract, while preparative systems can handle several grams of material. The loading capacity is directly related to the partition coefficient and the desired resolution, with lower partition coefficients requiring reduced sample loads to maintain separation efficiency [7] [8].

Stationary phase retention between 70-80% ensures optimal separation conditions. Lower retention values result in reduced theoretical plates and poor resolution, while excessive retention can lead to peak tailing and extended analysis times. The retention is controlled through the combination of rotation speed, flow rate, and solvent system selection [6] [9].

Elution strategies significantly impact separation efficiency and compound recovery. Classical elution provides straightforward separations for compounds with adequate partition coefficient differences. Elution-extrusion mode enables the recovery of strongly retained compounds by displacing the stationary phase, achieving complete sample recovery. Dual mode countercurrent chromatography combines both approaches within a single separation, maximizing the recovery of all sample components [9] [11].

The Cell-Utilized Partitioning model provides a theoretical framework for optimizing countercurrent chromatography parameters [12]. This model considers the column as a series of mixing cells, enabling the prediction of elution profiles and the optimization of operational conditions through computational approaches. The model incorporates mass transfer kinetics, phase ratio effects, and column efficiency parameters to guide method development.

Analytical-Scale Isolation Protocols

High-Performance Liquid Chromatography Parameters

High-performance liquid chromatography represents the gold standard for analytical-scale cnicin isolation and quantification, offering superior resolution, sensitivity, and reproducibility compared to alternative chromatographic techniques [13] [14] [15].

Column selection critically influences separation performance and method robustness. C18 reversed-phase columns with dimensions of 150 mm × 4.6 mm and 5 µm particle size provide optimal performance for sesquiterpene lactone analysis [14] [15]. The octadecylsilane stationary phase offers appropriate hydrophobic interactions with the sesquiterpene backbone while maintaining compatibility with aqueous-organic mobile phase systems. ACE® C18 columns with 100 Å pore size have demonstrated particular effectiveness, providing theoretical plate numbers exceeding 2000 and resolution factors greater than 1.68 [14].

Mobile phase optimization requires careful consideration of pH, organic modifier selection, and gradient programming. Formic acid at 0.1% (v/v) concentration in both aqueous and organic phases provides optimal pH buffering around 2.8-3.2, ensuring cnicin stability while enhancing peak shape through suppression of secondary interactions [14] [15]. Acetonitrile serves as the preferred organic modifier due to its low viscosity, UV transparency, and compatibility with mass spectrometric detection.

Gradient elution profiles have been extensively optimized for sesquiterpene lactone separations. A typical profile begins with 5% acetonitrile, increasing to 95% over 35-45 minutes, followed by re-equilibration [14] [15]. This gradient provides adequate resolution between cnicin and related compounds such as calactin, with retention times of 18.6 minutes for cnicin and 17.7 minutes for calactin under standardized conditions.

Flow rate optimization at 0.8-1.0 mL/min represents a compromise between analysis time, resolution, and backpressure constraints [14] [15]. Lower flow rates improve resolution but extend analysis times, while higher flow rates may compromise separation efficiency. The optimal flow rate maintains backpressure below 400 bar while achieving baseline resolution for all target compounds.

Detection parameters vary depending on the analytical objectives and available instrumentation. UV detection at 225 nm provides maximum sensitivity for most sesquiterpene lactones, with detection limits reaching 0.1 µg/mL [14]. Mass spectrometric detection offers superior specificity and structural information, with electrospray ionization in negative mode providing molecular ion peaks at m/z 532.26 for calactin and characteristic fragmentation patterns for structural confirmation [14].

Injection volume optimization typically ranges from 5-10 µL for analytical applications, providing linear response across the required concentration range while avoiding column overloading. Larger injection volumes may be employed for trace analysis applications, provided that the mobile phase composition at injection matches the initial gradient conditions [14] [15].

Temperature control at 25-35°C ensures consistent retention times and peak shapes while avoiding thermal degradation of thermally sensitive compounds. Column temperature affects both retention and selectivity, with higher temperatures generally reducing retention times and improving peak symmetry [14].

Method validation follows International Conference on Harmonization guidelines, encompassing linearity, accuracy, precision, specificity, and robustness parameters [14]. Linearity demonstrates correlation coefficients exceeding 0.998 across concentration ranges from 1-50 µg/mL. Accuracy typically achieves 97-103% recovery through spiked-placebo studies. Precision shows relative standard deviations below 5% for both intra-day and inter-day measurements.

Limits of detection and quantification reach 0.1 µg/mL and 1.0 µg/mL respectively for optimized methods, providing adequate sensitivity for quality control and pharmacokinetic applications [14]. These limits can be further improved through sample concentration techniques or more sensitive detection methods.

Supercritical Fluid Extraction Efficiency

Supercritical fluid extraction utilizing carbon dioxide represents a green and highly efficient methodology for cnicin isolation, offering significant advantages over conventional solvent-based techniques in terms of selectivity, speed, and environmental impact [16] [17] [18].

Critical parameter optimization requires precise control of pressure, temperature, and co-solvent composition to achieve maximum extraction efficiency. Pressure conditions between 300-350 bar provide optimal density and solvating power for sesquiterpene lactone extraction [17] [18]. Operating above the critical pressure of carbon dioxide (74 bar) ensures supercritical conditions, while pressures below 400 bar maintain practical equipment requirements and operational safety.

Temperature optimization at 40-60°C represents a balance between extraction kinetics and compound stability [17] [18]. Operating above the critical temperature of carbon dioxide (31°C) maintains supercritical conditions, while temperatures below 80°C prevent thermal degradation of the sesquiterpene lactone framework. The optimum temperature of 40°C has been established through response surface methodology studies, providing maximum extraction yield while preserving compound integrity.

Co-solvent incorporation dramatically enhances the extraction of polar compounds, including cnicin and related sesquiterpene lactones. Ethanol at 10% (v/v) has proven optimal for chicory root sesquiterpene lactone extraction, achieving mass yields of 1.68% and sesquiterpene-specific yields of 0.09% [17] [18]. The ethanol co-solvent increases the polarity of the supercritical carbon dioxide, enabling effective solvation of the hydroxyl and carbonyl functionalities present in cnicin.

Flow rate optimization at 15 g/min provides adequate mass transfer while maintaining economic solvent consumption [17] [18]. Higher flow rates improve extraction kinetics but increase operating costs, while lower flow rates may result in incomplete extraction within practical time frames. The optimal flow rate ensures complete bed percolation and efficient analyte transport.

Extraction time studies demonstrate that 120 minutes provides complete extraction for most plant matrices [17] [18]. Extended extraction times show diminishing returns in terms of additional yield, while shorter times may result in incomplete recovery. The extraction kinetics follow first-order behavior, with 90% of the maximum yield typically achieved within the first 90 minutes.

Particle size effects significantly influence extraction efficiency, with optimal ranges between 250-500 µm providing the best compromise between surface area and mass transfer resistance [17] [19]. Smaller particles increase the available surface area but may create channeling and increased pressure drop, while larger particles reduce mass transfer rates and extraction efficiency.

Selectivity advantages of supercritical fluid extraction become apparent when compared to conventional solid-liquid extraction with ethyl acetate. Supercritical carbon dioxide extraction demonstrates superior selectivity for sesquiterpene lactones, effectively excluding many polar interferents that are co-extracted with organic solvents [17] [18]. This selectivity reduces the purification burden for subsequent chromatographic steps.

Response surface methodology has been employed to optimize the multivariable extraction process, considering interactions between pressure, temperature, flow rate, and co-solvent percentage [17] [18]. The optimized conditions achieve extraction performance superior to conventional methods while maintaining the green chemistry principles of minimal solvent residue and reduced environmental impact.

Scale-up considerations have been validated through solvent-to-feed ratio studies, demonstrating that laboratory-optimized conditions can be successfully transferred to pilot and production scales [20]. Scale-up validation experiments show extraction yield errors below 15% when transferring from laboratory to 0.5 kg feed capacity systems.

Economic evaluation demonstrates favorable return on investment and net present values for supercritical fluid extraction systems, particularly when considering the premium value of high-purity, solvent-free extracts and the reduced downstream purification requirements [20]. The initial capital investment is offset by reduced operating costs and superior product quality.

Environmental advantages include the elimination of organic solvent residues, reduced waste generation, and the recyclability of carbon dioxide. The technique produces extracts that meet pharmaceutical and food-grade purity requirements without the need for extensive post-extraction purification to remove solvent residues [17] [21] [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant